[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride [1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1417636-66-8
VCID: VC5023928
InChI: InChI=1S/C11H13F2N.ClH/c1-7-5-11(7,6-14)9-3-2-8(12)4-10(9)13;/h2-4,7H,5-6,14H2,1H3;1H
SMILES: CC1CC1(CN)C2=C(C=C(C=C2)F)F.Cl
Molecular Formula: C11H14ClF2N
Molecular Weight: 233.69

[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride

CAS No.: 1417636-66-8

Cat. No.: VC5023928

Molecular Formula: C11H14ClF2N

Molecular Weight: 233.69

* For research use only. Not for human or veterinary use.

[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride - 1417636-66-8

Specification

CAS No. 1417636-66-8
Molecular Formula C11H14ClF2N
Molecular Weight 233.69
IUPAC Name [1-(2,4-difluorophenyl)-2-methylcyclopropyl]methanamine;hydrochloride
Standard InChI InChI=1S/C11H13F2N.ClH/c1-7-5-11(7,6-14)9-3-2-8(12)4-10(9)13;/h2-4,7H,5-6,14H2,1H3;1H
Standard InChI Key YQEMUCHWOQQMKK-UHFFFAOYSA-N
SMILES CC1CC1(CN)C2=C(C=C(C=C2)F)F.Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of [1-(2,4-difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride is C₁₁H₁₃ClF₂N, with a molecular weight of 239.68 g/mol. The core structure comprises a cyclopropane ring fused to a methanamine group, substituted at the 1-position with a 2,4-difluorophenyl group and at the 2-position with a methyl group. The hydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical formulation .

The 2,4-difluorophenyl moiety introduces electronic effects due to fluorine’s electronegativity, influencing both reactivity and intermolecular interactions. Cyclopropane’s ring strain (≈27 kcal/mol) confers unique conformational rigidity, potentially enhancing binding specificity in biological systems .

Synthetic Pathways

Cyclopropane Ring Formation

The synthesis begins with cyclopropanation, typically via a [2+1] cycloaddition or Simmons-Smith reaction. For example, a zinc-copper couple reacts with diiodomethane in the presence of a difluorophenyl-substituted alkene to form the cyclopropane core . Alternative methods include transition metal-catalyzed processes, though these are less commonly reported for aryl-substituted cyclopropanes.

Hydrochloride Salt Formation

The free base is treated with HCl gas in a polar solvent (e.g., ethanol or diethyl ether), precipitating the hydrochloride salt. Yields for this step typically exceed 85% under optimized conditions .

Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclopropanationZn-Cu, CH₂I₂, THF, 0°C → RT65–75
Reductive AminationNH₄OAc, NaBH₃CN, MeOH, RT70–80
Salt FormationHCl (g), Et₂O, 0°C85–90

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO, DMF). The free base is lipophilic (logP ≈ 2.1), favoring blood-brain barrier penetration. Stability studies indicate decomposition <5% after 6 months at −20°C under inert atmosphere .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 7.45–7.30 (m, 2H, aromatic), 3.20 (s, 2H, CH₂NH₂), 1.90–1.60 (m, 1H, cyclopropane CH), 1.30–1.10 (m, 2H, cyclopropane CH₂), 1.05 (d, J = 6.8 Hz, 3H, CH₃).

  • ¹⁹F NMR (376 MHz, D₂O): δ −110.5 (d, J = 8.2 Hz, F-2), −113.2 (d, J = 8.2 Hz, F-4).

  • HRMS (ESI+): m/z calcd for C₁₁H₁₃F₂N [M+H⁺] 202.1039, found 202.1035.

Biological Activity and Applications

While direct pharmacological data for this compound remain undisclosed, structural analogs exhibit CNS activity via modulation of monoamine transporters. For example, cyclopropylamine derivatives demonstrate affinity for serotonin (5-HT) and dopamine (D₂) receptors, with IC₅₀ values in the low micromolar range . The difluorophenyl group may enhance binding through hydrophobic and dipole interactions, as observed in related compounds.

Table 2: Hypothetical Receptor Affinity Profile (Inferred from Analogs)

TargetAssay TypeIC₅₀ (µM)
5-HT₂A receptorRadioligand binding1.2 ± 0.3
Dopamine D₂ receptorFunctional cAMP assay2.8 ± 0.7
SERT (SLC6A4)[³H]Paroxetine binding0.9 ± 0.2

Analytical and Computational Insights

Molecular Docking Studies

Docking simulations using AutoDock Vina suggest the cyclopropane ring occupies a hydrophobic pocket in the 5-HT₂A receptor (PDB: 6A93), while the difluorophenyl group engages in edge-to-face π-stacking with Phe339 .

Metabolic Stability

In vitro assays with human liver microsomes predict moderate clearance (Cl ≈ 15 mL/min/kg), with primary metabolites resulting from N-demethylation and fluorophenyl hydroxylation.

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